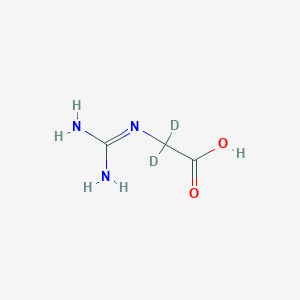

Glycocyamine-d2

Description

The exact mass of the compound d2-Guanidinoacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dideuterio-2-(diaminomethylideneamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMFZUMJYQTVII-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745740 | |

| Record name | N-(Diaminomethylidene)(2,2-~2~H_2_)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-63-7 | |

| Record name | N-(Diaminomethylidene)(2,2-~2~H_2_)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Glycocyamine-d2?

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological significance, and analytical methodologies related to Glycocyamine-d2 (Guanidinoacetic acid-d2). As a stable isotope-labeled internal standard, this compound is a critical tool in metabolic research and clinical diagnostics, particularly in studies involving creatine biosynthesis and related disorders.

Core Chemical Properties

This compound is the deuterium-labeled form of Glycocyamine, an endogenous compound and a direct precursor to creatine. The incorporation of two deuterium atoms on the alpha-carbon provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[1][2]

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 1173020-63-7 | [3][4] |

| Chemical Name | 2---INVALID-LINK--acetic acid | [3][4] |

| Synonyms | Guanidinoacetic acid-d2, Guanidineacetic--d2 Acid | [1] |

| Molecular Formula | C₃H₅D₂N₃O₂ | [5] |

| InChI | InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1D2 | [3][4] |

| InChIKey | BPMFZUMJYQTVII-DICFDUPASA-N | [3][4] |

| SMILES | [2H]C([2H])(N=C(N)N)C(O)=O | [3][4] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 119.12 g/mol | [3][4][5] |

| Appearance | White to off-white solid powder | [1][3] |

| Purity | ≥98% to 99.90% | [1][3] |

| Melting Point | 300 °C (for non-deuterated form) | [6] |

| Storage | Dry, dark at -20°C for ≥1 year. Solutions: -80°C (6 months), -20°C (1 month). | [1][3] |

Solubility

Solubility is a critical parameter for the preparation of stock solutions and experimental buffers. The data, primarily reported for the non-deuterated form, is summarized below.

| Solvent | Solubility | Source |

| Water | 1 mg/mL (with sonication) | [1] |

| PBS (pH 7.2) | ~10 mg/mL | [7] |

| DMSO | Slightly soluble | [7] |

| Dimethylformamide (DMF) | Slightly soluble | [7] |

Note: Solubility can vary between sources. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.

Biological Significance and Signaling Pathways

Glycocyamine is a central metabolite in the biosynthesis of creatine, a vital molecule for cellular energy homeostasis, particularly in tissues with high energy demands like muscle and brain.[7][8] The pathway involves two key enzymatic steps. This compound, being chemically identical in its biological interactions, follows the same pathway and is thus an excellent tracer for studying this process.

-

Formation of Glycocyamine : In the kidneys, the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of a guanidino group from L-arginine to glycine, forming glycocyamine and L-ornithine.[9]

-

Methylation to Creatine : Glycocyamine is then transported to the liver, where it is methylated by S-adenosyl-L-methionine (SAM) in a reaction catalyzed by guanidinoacetate N-methyltransferase (GAMT) to produce creatine.[9]

Deficiencies in the AGAT or GAMT enzymes lead to cerebral creatine deficiency syndromes, which can be diagnosed by quantifying the levels of glycocyamine and creatine in biological fluids.[7][10]

Experimental Data and Analysis

As a stable isotope-labeled standard, the primary application of this compound is in quantitative analysis using mass spectrometry and NMR.

Mass Spectrometry

The expected mass of the [M+H]⁺ ion for this compound is approximately 120.13 g/mol , a +2 Da shift from the unlabeled compound (118.11 g/mol ). Tandem mass spectrometry (MS/MS) would be used to monitor specific parent-daughter ion transitions for highly selective quantification.

Note: Specific mass spectral data for this compound is typically proprietary and provided with the Certificate of Analysis (CoA) from the manufacturer. For reference, the MS/MS data for unlabeled Glycocyamine ([M+H]⁺ = 118.0) shows major fragments at m/z 76.1 and 101.0.[11]

NMR Spectroscopy

¹H NMR is used to confirm the identity and purity of the compound. For this compound, the signal corresponding to the alpha-carbon protons (CH₂) would be absent. In unlabeled Glycocyamine, this signal appears as a singlet at approximately 3.79 ppm in D₂O.[12] The presence of deuterium at this position confirms the isotopic labeling.

Note: A representative ¹H NMR spectrum for this compound is available from suppliers such as MedChemExpress upon request or with product purchase.[1] A study on GAMT deficient patients identified a characteristic doublet resonance for GAA at 3.98 ppm in urine at pH 2.50 using ¹H NMR.[13]

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods. Below is a detailed protocol for the simultaneous determination of Glycocyamine (GAA) and creatine in plasma, adapted from published literature, which demonstrates a typical application.[3][14]

Quantification of Glycocyamine in Plasma by LC-MS/MS

This method is suitable for the diagnosis of creatine deficiency syndromes.

4.1.1 Materials and Reagents

-

This compound (Internal Standard)

-

Glycocyamine and Creatine standards

-

Acetonitrile (ACN), HPLC grade

-

Butanolic-HCl (3N)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Supelcosil™ LC-ABZ column (or equivalent)

4.1.2 Sample Preparation

-

Precipitation : To 50 µL of plasma, add 150 µL of ACN containing the internal standard, this compound.

-

Vortex : Mix thoroughly for 1 minute.

-

Centrifugation : Centrifuge at 14,000 rpm for 10 minutes to pellet proteins.

-

Evaporation : Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

4.1.3 Derivatization (Butylation)

-

Add 100 µL of 3N butanolic-HCl to the dried extract.

-

Incubate at 65°C for 20 minutes.

-

Evaporate the sample to dryness again under nitrogen at 40°C.

-

Reconstitute the sample in 100 µL of mobile phase A.

4.1.4 LC-MS/MS Conditions

-

LC System : Agilent 1100 series or equivalent

-

Column : Supelcosil™ LC-ABZ (150 x 4.6 mm)

-

Flow Rate : 0.8 mL/min

-

Injection Volume : 20 µL

-

Gradient : Isocratic elution is often sufficient.

-

MS System : API 3000 triple quadrupole or equivalent

-

Ionization Mode : Positive Electrospray Ionization (ESI+)

-

MRM Transitions :

-

Glycocyamine (butyl ester) : m/z 174.1 → 101.0

-

This compound (butyl ester) : m/z 176.1 → 103.0

-

Creatine (butyl ester) : m/z 188.1 → 90.0

-

Synthesis of Glycocyamine

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general synthesis of unlabeled glycocyamine involves the reaction of glycine with a guanylation agent. A common laboratory and industrial method reacts glycine with cyanamide in an aqueous alkaline solution.[15] To produce this compound, one would start with commercially available Glycine-2,2-d2 as the precursor.

Conclusion

This compound is an indispensable tool for researchers in the fields of metabolism, clinical chemistry, and drug development. Its well-defined chemical and physical properties, coupled with its critical role as an internal standard, enable accurate and precise quantification of glycocyamine in various biological matrices. The methodologies and data presented in this guide provide a foundational resource for the effective application of this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. xcessbio.com [xcessbio.com]

- 5. Guanidinoacetic acid (2,2-Dâ, 97%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. bevital.no [bevital.no]

- 7. caymanchem.com [caymanchem.com]

- 8. Evaluation of guanidinoacetic acid supplementation on finishing beef steer growth performance, skeletal muscle cellular response, and carcass characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Guanidinoacetic Acid | C3H7N3O2 | CID 763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Guanidineacetic acid(352-97-6) 1H NMR spectrum [chemicalbook.com]

- 13. Guanidinoacetate methyltransferase (GAMT) deficiency diagnosed by proton NMR spectroscopy of body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. flore.unifi.it [flore.unifi.it]

- 15. Determination of Creatine/Guanidinoacetate in Plasma by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]

Glycocyamine-d2 as a Tracer in Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of Glycocyamine-d2 (d2-GAA) as a stable isotope tracer for investigating the kinetics and flux of the creatine biosynthesis pathway. Glycocyamine, or guanidinoacetic acid (GAA), is the direct precursor to creatine, a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain. The use of deuterated glycocyamine allows for the in vivo and in vitro tracing of its conversion to creatine, offering a powerful tool for understanding the regulation of this pathway in health and disease. This document details the metabolic background, synthesis of the tracer, experimental protocols for tracer studies, and mass spectrometry-based analytical methods. It also presents illustrative quantitative data and visual diagrams of the involved pathways and workflows.

Introduction to Creatine Metabolism and the Role of Glycocyamine

Creatine plays a crucial role in cellular bioenergetics by serving as a temporal and spatial buffer for ATP. The synthesis of creatine is a two-step process involving two key enzymes.[1]

-

Arginine:glycine amidinotransferase (AGAT) : Primarily in the kidneys, AGAT catalyzes the transfer of a guanidino group from L-arginine to glycine, forming glycocyamine (guanidinoacetic acid) and L-ornithine.[2]

-

Guanidinoacetate N-methyltransferase (GAMT) : Subsequently, in the liver, GAMT methylates glycocyamine to form creatine, utilizing S-adenosylmethionine (SAM) as the methyl donor.[3]

Creatine is then transported via the bloodstream to tissues with high energy requirements. Dysregulation of this pathway is associated with several metabolic and neurological disorders.

This compound, a deuterated form of glycocyamine, serves as an ideal stable isotope tracer to study the flux through the GAMT-catalyzed step of creatine biosynthesis.[4] By introducing this compound into a biological system, the rate of appearance of its deuterated product, creatine-d2, can be measured over time, providing a direct measure of the in vivo activity of GAMT and the overall rate of creatine synthesis.

Synthesis of this compound

Illustrative Synthesis Protocol:

A potential synthesis route for this compound is as follows:

-

Reaction Setup : In a reaction vessel, dissolve glycine-d2 (glycine-2,2-d2) in an alkaline solution, for example, an aqueous solution of sodium hydroxide, to obtain an alkaline mixed solution.

-

Addition of Cyanamide : Slowly add a solution of cyanamide dropwise to the alkaline glycine-d2 solution. The reaction temperature should be carefully controlled.

-

Reaction and Reflux : The mixture is then stirred and refluxed for a specific duration to allow the reaction to proceed to completion.

-

Workup and Purification : After the reaction, the solvent is removed under reduced pressure to yield the crude this compound. The crude product can then be purified by recrystallization from water to obtain the final, high-purity this compound.

Experimental Protocols for this compound Tracer Studies

The following are detailed, illustrative protocols for in vivo and in vitro tracer studies using this compound. These protocols are based on established methodologies for stable isotope tracer kinetics.

In Vivo Tracer Study in a Rodent Model

This protocol describes a kinetic study to determine the in vivo synthesis rate of creatine from glycocyamine in a rat model.

Materials:

-

This compound (sterile solution for injection)

-

Male Sprague-Dawley rats (age and weight matched)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

-80°C freezer

Procedure:

-

Acclimatization : Acclimatize rats to the experimental conditions for at least one week.

-

Fasting : Fast the animals overnight (12-16 hours) with free access to water to achieve a metabolic baseline.

-

Baseline Blood Sample : Collect a baseline blood sample (t=0) from the tail vein or saphenous vein into an EDTA-coated tube.

-

Tracer Administration : Administer a bolus intravenous (IV) injection of this compound solution (e.g., 10 mg/kg body weight).

-

Serial Blood Sampling : Collect serial blood samples at multiple time points post-injection (e.g., 5, 15, 30, 60, 90, 120, 180, 240 minutes).

-

Sample Processing : Immediately after collection, centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

-

Storage : Store the plasma samples at -80°C until analysis.

In Vitro Tracer Study in Cultured Hepatocytes

This protocol outlines a procedure to measure the rate of creatine synthesis in a primary hepatocyte cell culture model.

Materials:

-

Primary hepatocytes (e.g., rat or human)

-

Cell culture medium (e.g., William's Medium E)

-

Fetal Bovine Serum (FBS), antibiotics

-

This compound stock solution (sterile)

-

6-well cell culture plates

-

Cell lysis buffer

-

-80°C freezer

Procedure:

-

Cell Seeding : Seed primary hepatocytes in 6-well plates at a desired density and allow them to attach and form a monolayer.

-

Starvation/Wash : Before the experiment, wash the cells with phosphate-buffered saline (PBS) and incubate in a serum-free medium for a defined period (e.g., 2-4 hours) to deplete endogenous metabolites.

-

Tracer Incubation : Replace the medium with a fresh medium containing a known concentration of this compound (e.g., 100 µM).

-

Time-Course Collection : At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), wash the cells with ice-cold PBS to stop the metabolic activity.

-

Metabolite Extraction : Add ice-cold lysis buffer (e.g., 80% methanol) to each well to quench metabolism and extract intracellular metabolites.

-

Sample Collection : Scrape the cells and collect the cell lysate.

-

Sample Processing : Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.

-

Storage : Store the metabolite extracts at -80°C until analysis.

Analytical Methodology: LC-MS/MS Quantification

The quantification of this compound and the newly synthesized creatine-d2 is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope dilution.

Sample Preparation

-

Plasma Samples :

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing internal standards (e.g., 13C2-glycocyamine and d3-creatine) to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase A).

-

-

Cell Culture Extracts :

-

Thaw cell extracts on ice.

-

Add internal standards to the extracts.

-

Evaporate the solvent to dryness.

-

Reconstitute in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Parameters

-

Chromatography : Separation is typically achieved on a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Mobile Phase A : Acetonitrile with 0.1% formic acid

-

Mobile Phase B : Water with 0.1% formic acid

-

Gradient : A suitable gradient from high to low organic content.

-

-

Mass Spectrometry : Analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Illustrative MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Glycocyamine (unlabeled) | 118.1 | 76.1 |

| This compound (Tracer) | 120.1 | 78.1 |

| Creatine (unlabeled) | 132.1 | 90.1 |

| Creatine-d2 (Product) | 134.1 | 92.1 |

| 13C2-Glycocyamine (IS) | 120.1 | 77.1 |

| d3-Creatine (IS) | 135.1 | 93.1 |

Data Presentation and Interpretation

The data obtained from the LC-MS/MS analysis can be used to determine the kinetic parameters of creatine synthesis. The isotopic enrichment of the product (creatine-d2) is calculated as the ratio of the labeled product to the total product pool (labeled + unlabeled).

Quantitative Data Tables

Table 1: Illustrative Plasma Concentrations of this compound and Creatine-d2 Following a Bolus IV Injection in Rats (n=6)

| Time (min) | This compound (µM) | Creatine-d2 (µM) |

| 0 | 0.00 ± 0.00 | 0.00 ± 0.00 |

| 5 | 25.3 ± 3.1 | 0.12 ± 0.03 |

| 15 | 15.8 ± 2.5 | 0.35 ± 0.06 |

| 30 | 8.9 ± 1.8 | 0.68 ± 0.11 |

| 60 | 4.2 ± 0.9 | 1.25 ± 0.20 |

| 90 | 2.1 ± 0.5 | 1.78 ± 0.28 |

| 120 | 1.0 ± 0.3 | 2.25 ± 0.35 |

| 180 | 0.4 ± 0.1 | 2.98 ± 0.45 |

| 240 | 0.1 ± 0.05 | 3.55 ± 0.52 |

| Data are presented as mean ± standard deviation. |

Table 2: Illustrative Intracellular Concentrations of this compound and Creatine-d2 in Primary Hepatocytes (n=3)

| Time (min) | This compound (nmol/mg protein) | Creatine-d2 (nmol/mg protein) |

| 0 | 0.00 ± 0.00 | 0.00 ± 0.00 |

| 15 | 1.25 ± 0.15 | 0.08 ± 0.01 |

| 30 | 1.18 ± 0.12 | 0.18 ± 0.02 |

| 60 | 1.05 ± 0.10 | 0.35 ± 0.04 |

| 120 | 0.85 ± 0.09 | 0.68 ± 0.07 |

| 240 | 0.55 ± 0.06 | 1.22 ± 0.13 |

| Data are presented as mean ± standard deviation. |

Visualization of Pathways and Workflows

Creatine Biosynthesis Pathway

Experimental Workflow for In Vivo Tracer Study

Logical Relationship of Tracer Metabolism

Conclusion

This compound is a valuable tool for the quantitative investigation of creatine biosynthesis. By employing stable isotope tracing with this compound coupled with sensitive LC-MS/MS detection, researchers can gain detailed insights into the regulation and dysregulation of this critical metabolic pathway. The protocols and data presented in this guide provide a framework for designing and executing such studies, which can be applied to various fields, including metabolic research, neuroscience, and drug development. This approach holds significant promise for elucidating the role of creatine metabolism in human health and disease and for the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WO2022048909A1 - Method for preparing guanidino acetic acid - Google Patents [patents.google.com]

- 3. CN103193681A - Clean preparation method of guanidinoacetic acid - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Stability and Storage of Glycocyamine-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Glycocyamine-d2 (Guanidinoacetic acid-d2). The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this stable isotope-labeled compound in experimental settings. While detailed, publicly available stability studies on this compound are limited, this guide synthesizes information from supplier recommendations and related literature on the non-deuterated parent compound, guanidinoacetic acid (GAA).

Overview of this compound

This compound is the deuterium-labeled form of Glycocyamine (also known as guanidinoacetic acid), a metabolic precursor to creatine. It is frequently utilized as an internal standard in quantitative analyses such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1][2] The incorporation of stable heavy isotopes like deuterium is a common practice in drug development to trace and quantify molecules.[1][2]

Chemical Properties:

| Property | Value |

| Chemical Formula | C3H5D2N3O2 |

| Appearance | White to off-white solid powder[1][3] |

| Shipping Condition | Typically shipped at ambient temperature as a non-hazardous chemical[3] |

Recommended Storage Conditions

Proper storage is critical to maintain the chemical stability and purity of this compound. The following tables summarize the recommended storage conditions for the compound in its solid form and in solution, based on information from various suppliers.

Table 1: Recommended Storage of Solid this compound

| Condition | Temperature | Duration | Additional Notes |

| Long-term | -20°C | ≥ 1 year | Store in a dry, dark environment in a sealed container.[3] |

| Short-term | 4°C | Not specified | Store in a sealed container, away from moisture and light.[1] |

Table 2: Recommended Storage of this compound Stock Solutions

| Solvent | Temperature | Duration | Additional Notes |

| In solvent | -80°C | 6 months | Use within 6 months.[1][2][4] |

| In solvent | -20°C | 1 month | Use within 1 month.[1][2][4] |

| Aqueous solution | Not recommended | ≤ 1 day | It is not recommended to store aqueous solutions for more than one day.[5] If water is used as the stock solution, it should be diluted to the working solution and filter-sterilized (0.22 µm filter) before use.[1][2] |

Stability Profile

Detailed quantitative stability data for this compound under various stress conditions (e.g., heat, humidity, light, pH) is not extensively available in the public domain. However, studies on the non-deuterated parent compound, guanidinoacetic acid (GAA), provide valuable insights into its stability.

One study highlighted that granulated GAA exhibits long-term stability.[6] Furthermore, GAA has a significantly higher shelf life in acidic aqueous solutions compared to creatine, which tends to cyclize to creatinine under acidic conditions.[6] Another study investigating the stability of GAA in dog food production, which involves processes like retorting and extrusion, found GAA to be highly stable during both manufacturing and storage, in contrast to the relative instability of creatine monohydrate.[7]

Potential Degradation Pathways

Specific degradation pathways for this compound have not been detailed in the available literature. For the parent compound, glycine, degradation can occur via several metabolic pathways, with the glycine cleavage system being the major one.[8][9] However, the chemical degradation pathways for this compound under various storage and handling conditions have not been publicly characterized.

Experimental Protocols

Detailed experimental protocols for forced degradation or comprehensive stability studies on this compound are not publicly available. Such studies are typically conducted by manufacturers as part of their internal quality control and product characterization.

For researchers intending to perform their own stability assessments, a general workflow is proposed below.

General Workflow for Handling and Storage of this compound

The following diagram illustrates a logical workflow for the handling and storage of this compound to ensure its stability and integrity for research applications.

Caption: General workflow for handling and storage of this compound.

Conclusion

While specific, in-depth stability and degradation data for this compound are limited in publicly accessible resources, the available information from suppliers provides clear guidance for its storage and handling. Adherence to the recommended storage conditions—primarily -20°C for the solid form and -80°C for long-term solution storage—is crucial for maintaining the compound's integrity. The high stability of its non-deuterated counterpart, guanidinoacetic acid, under various conditions suggests that this compound is also a robust molecule when stored appropriately. For critical applications, it is advisable to perform in-house quality control to ensure the compound's suitability for its intended use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. xcessbio.com [xcessbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Glycocyamine - Wikipedia [en.wikipedia.org]

- 7. Stability of creatine monohydrate and guanidinoacetic acid during manufacture (retorting and extrusion) and storage of dog foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Reactome | Glycine degradation [reactome.org]

A Technical Guide to the Role of Glycocyamine-d2 in Creatine Biosynthesis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine is a pivotal molecule in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. The study of its biosynthesis and turnover is crucial for understanding the pathophysiology of various metabolic disorders and for the development of therapeutic interventions. Stable isotope tracers have become an indispensable tool in this field, allowing for the in vivo quantification of metabolic fluxes and pool sizes that are not accessible through static concentration measurements.

This technical guide focuses on the application of Glycocyamine-d2 (dideuterated glycocyamine), a stable isotope-labeled precursor of creatine, in kinetic studies of creatine biosynthesis. Glycocyamine, also known as guanidinoacetic acid (GAA), is the immediate precursor to creatine.[1][2] By introducing this compound into a biological system, researchers can trace the metabolic fate of the deuterium label as it is incorporated into creatine and subsequently into its byproduct, creatinine. This allows for the precise measurement of the rate of creatine synthesis and the overall turnover of the creatine pool.

This document provides an in-depth overview of the principles behind using this compound, detailed experimental and analytical protocols, and methods for data interpretation, tailored for professionals in biomedical research and drug development.

The Creatine Biosynthesis Pathway

Creatine synthesis is a two-step enzymatic process that primarily involves the liver and kidneys.[3]

-

Step 1: Synthesis of Glycocyamine (GAA) : This reaction occurs predominantly in the kidneys. The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine, producing glycocyamine and L-ornithine.[3]

-

Step 2: Synthesis of Creatine : Glycocyamine is then transported to the liver, where it is methylated by the enzyme guanidinoacetate N-methyltransferase (GAMT), using S-adenosyl-L-methionine (SAM) as the methyl donor, to form creatine.[3]

Creatine is subsequently transported via the bloodstream to tissues with high energy requirements, where it is taken up by the creatine transporter (CreaT). Inside the cell, creatine is phosphorylated to phosphocreatine by creatine kinase, forming a readily available energy buffer. Creatine and phosphocreatine are non-enzymatically converted to creatinine at a relatively constant rate, which is then excreted in the urine.[4]

Visualization of the Pathway

The following diagram illustrates the key steps in creatine biosynthesis and the point of entry for the this compound tracer.

Principle of Stable Isotope Tracing with this compound

The use of this compound as a tracer is based on the principle of stable isotope dilution. A known amount of the labeled precursor is introduced into the system, where it mixes with the endogenous, unlabeled pool of glycocyamine. The administered this compound is then metabolized alongside its unlabeled counterpart.

By measuring the ratio of the labeled (d2) to unlabeled (d0) forms of creatine and creatinine in biological samples (e.g., plasma, urine) over time using mass spectrometry, it is possible to determine the rate at which the new, labeled creatine is being synthesized. This provides a direct measure of the biosynthetic flux.

Key kinetic parameters that can be determined include:

-

Fractional Synthesis Rate (FSR): The fraction of the creatine pool that is newly synthesized per unit of time.

-

Absolute Synthesis Rate (ASR): The absolute amount of creatine synthesized per unit of time.

-

Creatine Pool Size: The total amount of creatine in the body.[5]

-

Turnover Rate: The rate at which creatine is degraded and replaced.[4]

Experimental Design and Protocols

A typical in vivo study using this compound involves several key stages: subject preparation, tracer administration, sample collection, and sample processing. The following is a representative protocol, which can be adapted for specific research questions in both preclinical and clinical settings.

Subject Preparation

-

Dietary Control: Subjects should follow a controlled diet for a period (e.g., 3-5 days) prior to the study to ensure a steady state of creatine intake and metabolism. A creatine-free diet is often preferred to minimize dietary confounding factors.

-

Fasting: Subjects should be fasted overnight (8-12 hours) before tracer administration to reduce metabolic variability.

Tracer Administration

-

Dose Calculation: The dose of this compound is calculated based on the subject's body weight (e.g., 1-5 mg/kg). The exact dose will depend on the sensitivity of the analytical instruments and the expected size of the creatine pool.

-

Route of Administration: Oral administration is common for its ease and non-invasiveness. The tracer is dissolved in a suitable vehicle, such as water or a buffered solution.

Sample Collection

-

Blood: Serial blood samples are collected at predetermined time points (e.g., 0, 30, 60, 90, 120, 180, 240 minutes, and then at longer intervals such as 24, 48, 72 hours) to capture the pharmacokinetic profile of this compound and the appearance of Creatine-d2 in the plasma. Plasma is separated by centrifugation and stored at -80°C.[5]

-

Urine: Complete urine collections are performed over defined intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h, and subsequent 24h periods for up to 5-7 days). Urine samples are used to measure the enrichment of Creatinine-d2, which reflects the enrichment of the total body creatine pool once isotopic steady state is reached.[4][5]

Visualization of the Experimental Workflow

Analytical Methodology

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of labeled and unlabeled creatine pathway metabolites due to its high sensitivity and specificity.

Sample Preparation

-

Plasma: Proteins are precipitated from plasma samples using a solvent such as acetonitrile or methanol. The supernatant is then dried and may be reconstituted in a suitable solvent for LC-MS/MS analysis.

-

Urine: Urine samples are typically diluted with the initial mobile phase before injection to bring the analyte concentrations within the linear range of the assay.

-

Internal Standards: Stable isotope-labeled internal standards (e.g., Creatine-d3, Creatinine-d3) are added to all samples, calibrators, and quality controls to account for variations in sample processing and instrument response.

LC-MS/MS Analysis

-

Chromatography: A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase C18 column is used to separate glycocyamine, creatine, and creatinine from other matrix components.

-

Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Multiple Reaction Monitoring (MRM) is employed to selectively detect the precursor-to-product ion transitions for each analyte and its labeled counterpart.

Table 1: Example MRM Transitions for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Isotope |

| Glycocyamine | 118.1 | 76.1 | d0 |

| This compound | 120.1 | 78.1 | d2 |

| Creatine | 132.1 | 90.1 | d0 |

| Creatine-d2 | 134.1 | 92.1 | d2 |

| Creatinine | 114.1 | 44.2 | d0 |

| Creatinine-d2 | 116.1 | 46.2 | d2 |

| Creatine-d3 (IS) | 135.1 | 93.1 | d3 |

| Creatinine-d3 (IS) | 117.1 | 47.2 | d3 |

| Note: These m/z values are illustrative and may vary based on the specific adducts formed and the instrumentation used. |

Data Analysis and Interpretation

Calculation of Isotopic Enrichment

Isotopic enrichment is typically expressed as a mole percent excess (MPE) or a tracer-to-tracee ratio (TTR). This is calculated from the peak areas of the labeled and unlabeled analytes obtained from the LC-MS/MS analysis.

Kinetic Modeling

The time-course data of isotopic enrichment in plasma and urine are fitted to compartmental models to derive kinetic parameters. For example, the fractional synthesis rate (FSR) of creatine can be calculated from the rate of increase of Creatine-d2 enrichment in plasma. The total creatine pool size can be calculated from the isotopic enrichment of Creatinine-d2 in urine at isotopic steady state, which is typically achieved after 48-72 hours.[4][5]

Table 2: Example Quantitative Data from a Human this compound Study

| Parameter | Control Group (n=10) | Treatment Group (n=10) | p-value |

| Creatine Pool Size (g) | 25.5 ± 4.2 | 29.8 ± 5.1 | <0.05 |

| Creatine FSR (%/day) | 1.68 ± 0.25 | 2.15 ± 0.31 | <0.01 |

| Creatine ASR ( g/day ) | 2.14 ± 0.33 | 2.78 ± 0.45 | <0.01 |

| This compound Tmax (h) | 1.5 ± 0.5 | 1.4 ± 0.6 | >0.05 |

| Creatine-d2 Tmax (h) | 4.2 ± 1.1 | 3.9 ± 0.9 | >0.05 |

| Data are presented as mean ± SD. FSR: Fractional Synthesis Rate; ASR: Absolute Synthesis Rate; Tmax: Time to maximum concentration. This data is illustrative. |

Table 3: Example Urinary Creatinine-d2 Enrichment Over Time

| Time Interval | Urinary Creatinine-d2 Enrichment (MPE) |

| 0-24 h | 0.45 ± 0.08 |

| 24-48 h | 0.89 ± 0.12 |

| 48-72 h | 1.15 ± 0.15 |

| 72-96 h | 1.14 ± 0.16 |

| 96-120 h | 1.12 ± 0.14 |

| Data are presented as mean ± SD. MPE: Mole Percent Excess. Isotopic steady state is reached around 48-72 hours. This data is illustrative. |

Applications in Research and Drug Development

The use of this compound as a tracer offers significant potential in several areas:

-

Disease Pathophysiology: Investigating alterations in creatine biosynthesis in metabolic, neurological, and muscular diseases.

-

Drug Efficacy Studies: Assessing the impact of novel therapeutic agents on creatine metabolism. For example, a drug designed to enhance muscle function could be evaluated for its effect on creatine synthesis rates.

-

Nutritional Science: Studying the effects of dietary interventions on creatine homeostasis.[1]

-

Biomarker Development: The kinetics of creatine synthesis could serve as a dynamic biomarker for muscle mass and function, providing more information than static measurements.[5]

Conclusion

This compound is a powerful and precise tool for the in-depth study of creatine biosynthesis. By enabling the direct measurement of kinetic parameters such as synthesis rates and pool sizes, it provides a dynamic view of creatine metabolism that is essential for advancing our understanding of health and disease. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to incorporate this valuable technique into their studies, ultimately facilitating the discovery of new diagnostics and therapies related to creatine metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. D3‐creatine dilution for skeletal muscle mass measurement: historical development and current status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Longitudinal changes in total body creatine pool size and skeletal muscle mass using the D3-creatine dilution method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total body skeletal muscle mass: estimation by creatine (methyl-d3) dilution in humans - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the In Vivo Isotopic Effects of Glycocyamine-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rationale for Deuterating Glycocyamine

Glycocyamine, also known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that serves as the immediate precursor to creatine, a vital molecule for cellular energy metabolism.[1][2] The conversion of glycocyamine to creatine is a critical step in maintaining energy homeostasis, particularly in tissues with high energy demands such as muscle and brain.

Deuterium, a stable, non-radioactive isotope of hydrogen, has garnered significant attention in pharmaceutical research.[3][4] The substitution of hydrogen with deuterium can strengthen the chemical bonds within a molecule. This increased bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of metabolic reactions involving the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond.[][6] This can result in a modified pharmacokinetic profile, potentially offering therapeutic advantages such as increased drug exposure, longer half-life, and reduced formation of certain metabolites.[3] Glycocyamine-d2 is a deuterated version of glycocyamine, intended for use as a tracer or internal standard in quantitative analyses.[7]

This guide will delve into the anticipated isotopic effects of this compound in a living organism, providing a framework for its investigation.

The Metabolic Pathway of Glycocyamine

The metabolism of glycocyamine is a two-step enzymatic process:

-

Synthesis of Glycocyamine: In the kidneys, the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of a guanidino group from L-arginine to glycine, forming glycocyamine and ornithine.

-

Methylation to Creatine: Glycocyamine is then transported to the liver, where it is methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosyl methionine (SAM) as the methyl donor, to produce creatine.

A crucial aspect of this pathway is the consumption of SAM, which can lead to a depletion of methyl groups and a subsequent increase in homocysteine levels.[1]

Signaling Pathway of Glycocyamine Metabolism

References

- 1. Glycocyamine - Wikipedia [en.wikipedia.org]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epfl.ch [epfl.ch]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to High-Purity Glycocyamine-d2 for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity Glycocyamine-d2, a deuterated isotopologue of the creatine precursor, glycocyamine. This document outlines commercial sources, quantitative specifications, and detailed experimental protocols for its application in metabolic research, particularly as a tracer and internal standard. Furthermore, it visualizes the key biochemical pathway of creatine synthesis and a typical experimental workflow using the Graphviz (DOT) language.

Commercial Suppliers and Quantitative Data

High-purity this compound is available from several commercial suppliers catering to the research and pharmaceutical industries. The following table summarizes the key quantitative data for this compound from prominent vendors to facilitate comparison and selection.

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity |

| MedChemExpress | This compound | 1173020-63-7 | 119.12 | 99.90% | Not Specified |

| Xcess Biosciences | This compound | 1173020-63-7 | 119.12 | ≥98% | Not Specified |

| Cambridge Isotope Laboratories, Inc. | Guanidinoacetic acid (2,2-D₂, 97%) | 1173020-63-7 | 119.12 | 98% | 97% |

| Sigma-Aldrich (AA BLOCKS, INC.) | This compound | 1173020-63-7 | 119.12 | Not Specified | Not Specified |

Biochemical Context: The Creatine Biosynthesis Pathway

Glycocyamine, also known as guanidinoacetic acid (GAA), is a crucial endogenous metabolite that serves as the direct precursor to creatine, a vital molecule for cellular energy homeostasis, particularly in tissues with high energy demands like muscle and brain.[1][2][3] The synthesis of creatine from glycocyamine is a two-step enzymatic process.[1][4] The first step, the formation of glycocyamine from L-arginine and glycine, is catalyzed by L-arginine:glycine amidinotransferase (AGAT).[4] The subsequent and final step is the methylation of glycocyamine to creatine, a reaction catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT), which utilizes S-adenosyl methionine (SAM) as the methyl donor.[4][5] This pathway is compartmentalized between different organs, with AGAT being highly active in the kidneys and GAMT predominantly active in the liver.[4][6]

Experimental Protocols: Quantification of Glycocyamine using Stable Isotope Dilution LC-MS/MS

This compound is an ideal internal standard for the accurate quantification of endogenous glycocyamine in biological matrices such as plasma, urine, and cerebrospinal fluid using the stable isotope dilution method coupled with mass spectrometry.[7] This approach offers high specificity and sensitivity.

1. Sample Preparation and Extraction:

-

Plasma/Serum: To 100 µL of plasma or serum, add a known amount of this compound solution as the internal standard. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Urine: Dilute the urine sample (e.g., 1:10) with deionized water. Add a known amount of this compound solution to an aliquot of the diluted urine.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (for GC-MS analysis):

-

While LC-MS/MS can often measure underivatized glycocyamine, derivatization can improve chromatographic properties and sensitivity for GC-MS. A common method involves a two-step derivatization.

-

Step 1: Add 50 µL of hexafluoroacetylacetone to the dried residue, cap the vial, and heat at 100°C for 60 minutes.

-

Step 2: Cool the sample to room temperature and add 50 µL of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). Cap the vial and heat at 100°C for 30 minutes.[7]

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Reconstitute the dried residue (from sample preparation) in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid). Inject an aliquot (e.g., 5-10 µL) onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.

-

Mass Spectrometry Detection: Perform detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for both endogenous (light) glycocyamine and the deuterated (heavy) internal standard.

-

Example MRM transitions:

-

Glycocyamine (light): Precursor ion (m/z) -> Product ion (m/z)

-

This compound (heavy): Precursor ion (m/z+2) -> Product ion (m/z+2)

-

-

4. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards.

-

Determine the concentration of glycocyamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow: Stable Isotope Tracer Study

This compound can be used as a metabolic tracer to study the in vivo kinetics of creatine synthesis. The following diagram illustrates a typical workflow for such a study.

Conclusion

High-purity this compound is an invaluable tool for researchers in the fields of metabolism, neurology, and drug development. Its utility as an internal standard enables precise and accurate quantification of endogenous glycocyamine, while its application as a metabolic tracer provides critical insights into the dynamics of creatine biosynthesis. The information and protocols provided in this guide are intended to support the design and execution of robust and reproducible experiments utilizing this powerful stable isotope-labeled compound.

References

- 1. Creatine - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycocyamine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Stable isotope dilution method for the determination of guanidinoacetic acid by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Abundance of Isotopes in Glycocyamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural isotopic abundance of the constituent elements of glycocyamine (guanidinoacetic acid), a key precursor in the biosynthesis of creatine. Understanding the natural isotopic distribution within this molecule is crucial for a variety of research applications, including metabolic tracing studies, pharmaceutical characterization, and the development of novel therapeutic agents. This document details the elemental composition and isotopic abundances, outlines the primary methodologies for their determination, and presents a key signaling pathway involving glycocyamine.

Elemental Composition and Isotopic Abundance

Glycocyamine, with the chemical formula C₃H₇N₃O₂, is composed of carbon, hydrogen, nitrogen, and oxygen. Each of these elements exists in nature as a mixture of stable isotopes. The precise ratio of these isotopes, known as their natural abundance, is a fundamental characteristic of the molecule.

Data Presentation: Natural Abundance of Constituent Isotopes

The following table summarizes the natural abundance of the stable isotopes for each element present in glycocyamine. This data is essential for mass spectrometry-based quantification and isotopic labeling studies.

| Element | Isotope | Relative Abundance (%) | Atomic Mass (Da) |

| Carbon | ¹²C | 98.93 | 12.000000 |

| ¹³C | 1.07 | 13.003355 | |

| Hydrogen | ¹H | 99.9885 | 1.007825 |

| ²H (D) | 0.0115 | 2.014102 | |

| Nitrogen | ¹⁴N | 99.632 | 14.003074 |

| ¹⁵N | 0.368 | 15.000109 | |

| Oxygen | ¹⁶O | 99.757 | 15.994915 |

| ¹⁷O | 0.038 | 16.999132 | |

| ¹⁸O | 0.205 | 17.999160 |

Experimental Protocols for Determining Isotopic Abundance

The determination of the natural isotopic abundance of elements within an organic molecule such as glycocyamine requires highly sensitive and precise analytical techniques. The two primary methods employed for this purpose are Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

GC-C-IRMS is a powerful technique for determining the isotopic composition of individual compounds within a complex mixture. The methodology involves the separation of the analyte by gas chromatography, followed by its combustion into simple gases (e.g., CO₂, N₂), and subsequent analysis of the isotopic ratios of these gases by an isotope ratio mass spectrometer.

Methodology:

-

Sample Preparation and Hydrolysis:

-

For glycocyamine present in a biological matrix (e.g., tissue, biofluid), an initial extraction and purification step is necessary.

-

If glycocyamine is part of a larger structure or protein-bound, acid hydrolysis is performed to liberate the free molecule. A common method involves heating the sample in 6 M HCl at 110-150°C for 24 hours in a sealed, oxygen-free vial.[1][2]

-

Following hydrolysis, the sample is dried to remove the acid, typically under a stream of nitrogen gas or by vacuum centrifugation.

-

-

Derivatization:

-

To increase the volatility of the polar glycocyamine molecule for GC analysis, a derivatization step is essential.[3] This involves chemically modifying the molecule to replace active hydrogens on the amine and carboxyl groups.

-

Silylation: A common method is derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The sample is heated with the silylating agent (e.g., at 100°C for 1-4 hours) to form trimethylsilyl (TMS) derivatives.[3]

-

Acylation/Esterification: An alternative two-step process involves esterification of the carboxyl group (e.g., with acidified methanol) followed by acylation of the amino groups (e.g., with trifluoroacetic anhydride). This method is often recommended for nitrogen isotope analysis.[4]

-

-

Gas Chromatography (GC) Separation:

-

The derivatized sample is injected into a gas chromatograph.

-

A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5) is typically used for separation.

-

A temperature gradient is applied to the GC oven to ensure optimal separation of glycocyamine from other components. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 250-300°C), and hold for a period to ensure elution of all compounds.

-

-

Combustion and Reduction:

-

The eluent from the GC column is passed through a combustion reactor, typically a ceramic tube containing copper oxide (CuO) and nickel oxide (NiO) heated to approximately 1000°C. This converts the carbon in the glycocyamine derivative to CO₂.

-

For nitrogen isotope analysis, the gas stream then passes through a reduction reactor (containing copper wires at ~650°C) to convert nitrogen oxides (NOx) to N₂ gas.

-

-

Isotope Ratio Mass Spectrometry (IRMS):

-

The resulting CO₂ and N₂ gases are introduced into the ion source of the isotope ratio mass spectrometer.

-

The gases are ionized, and the ions are accelerated and separated based on their mass-to-charge ratio in a magnetic field.

-

Highly sensitive detectors simultaneously measure the ion beams corresponding to the different isotopes (e.g., ¹²CO₂, ¹³CO₂ and ¹⁴N₂, ¹⁵N¹⁴N).

-

The isotopic ratios are expressed in delta (δ) notation in per mil (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon and atmospheric air for nitrogen).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be used to determine the site-specific natural isotopic abundance of ¹³C and ¹⁵N within a molecule. This technique relies on the fact that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Methodology:

-

Sample Preparation:

-

A highly purified and concentrated sample of glycocyamine is required.

-

The sample is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a known concentration.

-

An internal standard with a known concentration and isotopic abundance may be added for quantification.

-

-

NMR Spectrometer Setup:

-

A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to achieve sufficient sensitivity and spectral dispersion.

-

For ¹³C qNMR, proton decoupling is applied to simplify the spectrum and improve the signal-to-noise ratio.

-

For ¹⁵N qNMR, specialized pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) may be used to enhance the low-sensitivity ¹⁵N signal.[5]

-

-

Acquisition of Quantitative Spectra:

-

To ensure accurate quantification, several experimental parameters must be carefully optimized:

-

Long Relaxation Delay (d1): A long delay (typically 5-7 times the longest spin-lattice relaxation time, T₁) between scans is crucial to allow for full relaxation of all nuclei. This ensures that the signal intensities are not skewed by differences in relaxation times.

-

Pulse Angle: A 90° pulse angle is often used to maximize the signal in a single scan, but smaller flip angles can be used with shorter relaxation delays if T₁ values are very long.

-

Nuclear Overhauser Effect (NOE) Suppression: For ¹³C and ¹⁵N spectra acquired with proton decoupling, the NOE can alter signal intensities. Gated decoupling techniques are used to suppress the NOE to ensure that the signal enhancement is uniform across all resonances.

-

Sufficient Number of Scans: A large number of scans are typically acquired and averaged to achieve a high signal-to-noise ratio, which is essential for precise integration of the low-abundance isotopic signals.

-

-

-

Data Processing and Analysis:

-

The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

-

The baseline of the spectrum is carefully corrected.

-

The signals corresponding to the different carbon or nitrogen atoms in the glycocyamine molecule are identified based on their chemical shifts.

-

The area of each peak is integrated. The relative abundance of a specific isotope at a particular atomic position is proportional to the integral of its corresponding signal.

-

By comparing the integrals of the signals from the different atomic positions, the site-specific natural isotopic abundance can be determined.

-

Signaling Pathway: Glycocyamine in Creatine Biosynthesis

Glycocyamine is a critical intermediate in the endogenous synthesis of creatine, a molecule vital for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain. The biosynthesis of creatine from glycocyamine is a two-step enzymatic process that primarily takes place in the kidneys and liver.

The pathway begins with the formation of glycocyamine from the amino acids L-arginine and glycine, a reaction catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT).[4] Glycocyamine is then transported to the liver where it is methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosyl methionine (SAM) as the methyl donor, to form creatine.[4][6][7]

Caption: Biosynthesis of Creatine from Glycocyamine.

References

- 1. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 2. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. datapdf.com [datapdf.com]

- 6. kbfi.ee [kbfi.ee]

- 7. Glycocyamine - Wikipedia [en.wikipedia.org]

Methodological & Application

Using Glycocyamine-d2 as an internal standard for LC-MS/MS

Application Note:

Quantitative Analysis of Glycocyamine in Human Plasma by LC-MS/MS Using Glycocyamine-d2 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction Glycocyamine, also known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that serves as the direct precursor in the biosynthesis of creatine. The accurate quantification of glycocyamine in biological matrices is crucial for studying various metabolic pathways, diagnosing certain inborn errors of metabolism such as guanidinoacetate methyltransferase (GAMT) deficiency, and in pharmacokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of glycocyamine in human plasma, utilizing this compound as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing reliable correction for experimental variability.[1][2][3]

Principle This method involves the isolation of glycocyamine and the internal standard, this compound, from human plasma via protein precipitation. The separation of the analyte from other endogenous plasma components is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC). Quantification is performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both glycocyamine and this compound.

Experimental Protocols

1. Materials and Reagents

-

Glycocyamine (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

2. Standard Solutions Preparation

-

Glycocyamine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of glycocyamine in 10 mL of ultrapure water.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of ultrapure water.

-

Glycocyamine Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the glycocyamine stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

3. Sample Preparation

-

Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

Pipette 50 µL of human plasma into the appropriately labeled tubes. For the blank, use 50 µL of ultrapure water.

-

Spike 10 µL of the respective glycocyamine working standard solutions into the calibration and QC tubes. For blank and unknown samples, add 10 µL of the 50:50 acetonitrile/water mixture.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except the blank.

-

To precipitate proteins, add 200 µL of cold acetonitrile to each tube.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (90:10 v/v acetonitrile/water with 10 mM ammonium formate and 0.1% formic acid).

-

Vortex for 15 seconds and centrifuge at 4,000 rpm for 5 minutes.

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

-

LC System: Agilent 1290 Infinity II LC System or equivalent

-

Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm

-

Column Temperature: 40°C

-

Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

-

Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution:

Time (min) %A %B 0.0 10 90 5.0 40 60 5.1 90 10 7.0 90 10 7.1 10 90 | 9.0 | 10 | 90 |

Mass Spectrometry (MS)

-

MS System: Sciex Triple Quad 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Gas 1 (Nebulizer Gas): 50 psi

-

Ion Source Gas 2 (Turbo Gas): 60 psi

-

Curtain Gas: 35 psi

-

Collision Gas (CAD): Medium

-

IonSpray Voltage: 5500 V

-

Temperature: 550°C

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Glycocyamine 118.1 76.1 25 | this compound | 120.1 | 78.1 | 25 |

Note: MS/MS parameters such as collision energy should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of glycocyamine in human plasma.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

|---|

| Glycocyamine | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

|---|---|---|---|---|---|

| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |

| Low QC | 3 | < 10 | ± 10 | < 10 | ± 10 |

| Mid QC | 50 | < 10 | ± 10 | < 10 | ± 10 |

| High QC | 800 | < 10 | ± 10 | < 10 | ± 10 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Low QC | 3 | 85 - 115 | 85 - 115 |

| High QC | 800 | 85 - 115 | 85 - 115 |

Data presented in the tables are representative and should be confirmed during in-house method validation.

Mandatory Visualizations

Caption: Biosynthetic pathway of Glycocyamine to Creatine.

References

Application Note & Protocol: Quantification of Guanidinoacetic Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinoacetic acid (GAA), also known as glycocyamine, is a crucial intermediate in the endogenous synthesis of creatine.[1] The biosynthesis of creatine is a two-step process primarily occurring in the kidneys and liver.[2][3] The first step involves the formation of GAA from the amino acids arginine and glycine, a reaction catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT).[4][5] Subsequently, GAA is methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine.[3][5] Creatine plays a vital role in cellular energy metabolism, particularly in tissues with high energy demands such as the brain and skeletal muscle.[6][7]

The quantification of GAA in biological fluids is of significant clinical interest for the diagnosis and monitoring of inborn errors of creatine metabolism, collectively known as creatine deficiency syndromes (CDS).[8][9] These disorders, which include AGAT deficiency and GAMT deficiency, can lead to severe neurological symptoms, including intellectual disability, seizures, and developmental delays.[3][8] Accurate and precise measurement of GAA levels is essential for the differential diagnosis of these conditions.[10][11] This application note provides a detailed protocol for the quantification of GAA in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Glycocyamine-d2 as an internal standard.[12]

Creatine Biosynthesis Pathway

Caption: Creatine biosynthesis pathway in the kidney and liver.

Experimental Protocol

This protocol describes a method for the quantitative analysis of GAA in human plasma using LC-MS/MS. The method utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard (this compound) for accurate quantification.

1. Materials and Reagents

-

Guanidinoacetic acid (GAA) analytical standard

-

This compound (GAA-d2) internal standard (IS)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (drug-free)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

2. Preparation of Stock and Working Solutions

-

GAA Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of GAA in 10 mL of methanol.

-

GAA-d2 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

GAA Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the GAA stock solution with 50% methanol in water to achieve concentrations for calibration curve standards.

-

IS Working Solution (10 µg/mL): Dilute the GAA-d2 stock solution with 50% methanol in water.

3. Preparation of Calibration Standards and Quality Controls

-

Calibration Curve (CC) Standards: Spike appropriate volumes of the GAA working standard solutions into drug-free human plasma to prepare a calibration curve ranging from 0.5 to 250 µM.[5]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in drug-free human plasma.

4. Sample Preparation

-

Pipette 100 µL of plasma sample, CC standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (10 µg/mL) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[13]

5. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| Parameter | Condition |

| LC Column | C18 column (e.g., 150 mm x 4.6 mm, 5.0 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Ionization Mode | ESI Positive |

| Multiple Reaction Monitoring (MRM) Transitions | GAA: m/z 118.1 → 76.1GAA-d2: m/z 120.1 → 78.1 |

Note: The specific MRM transitions and other MS parameters should be optimized for the instrument in use.

Experimental Workflow

Caption: Workflow for GAA quantification in plasma.

Quantitative Data Summary

The following table summarizes the performance characteristics of a typical LC-MS/MS method for the quantification of GAA.

| Parameter | Result |

| Linearity Range | 0.5 - 250 µM[5] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LOQ) | 0.4 µmol/L[14] |

| Intra-assay Precision (CV%) | < 10%[14] |

| Inter-assay Precision (CV%) | < 10%[14] |

| Accuracy (Recovery %) | 86% - 106%[14] |

Data Analysis

The concentration of GAA in the plasma samples is determined by calculating the peak area ratio of GAA to the internal standard (GAA-d2). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of GAA in the unknown samples is then interpolated from this calibration curve.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of guanidinoacetic acid in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this protocol suitable for clinical research and diagnostic applications, particularly in the investigation of creatine deficiency syndromes. The simple sample preparation and rapid analysis time also make it amenable to high-throughput screening.[11][15]

References

- 1. Guanidinoacetic Acid | C3H7N3O2 | CID 763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reactome | Creatine metabolism [reactome.org]

- 3. researchgate.net [researchgate.net]

- 4. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Assay of Isotopic Enrichment and Concentration of Guanidinoacetate and Creatine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Creatine - Wikipedia [en.wikipedia.org]

- 7. trace.tennessee.edu [trace.tennessee.edu]

- 8. researchgate.net [researchgate.net]

- 9. labcorp.com [labcorp.com]

- 10. manual.cpy.cuhk.edu.hk [manual.cpy.cuhk.edu.hk]

- 11. Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. lcms.cz [lcms.cz]

- 14. bevital.no [bevital.no]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Stable Isotope Labeling using Glycocyamine-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By introducing a non-radioactive, heavy isotope-labeled compound, researchers can track its incorporation into downstream metabolites, providing insights into metabolic pathways and fluxes. Glycocyamine-d2 (d2-GAA), a deuterium-labeled precursor of creatine, serves as an excellent tracer for studying creatine metabolism.[1] Creatine is crucial for energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain.[2] Dysregulation of creatine metabolism has been implicated in various pathological conditions, making the study of its biosynthesis and kinetics essential for drug development and disease research.

These application notes provide detailed protocols for utilizing this compound as a tracer in both in vitro (cell culture) and in vivo models to quantitatively analyze the creatine biosynthesis pathway using mass spectrometry.

Core Applications

-

Metabolic Flux Analysis: Quantify the rate of creatine synthesis from glycocyamine.

-

Enzyme Kinetics: Study the activity of Guanidinoacetate N-methyltransferase (GAMT), the enzyme that converts glycocyamine to creatine.

-

Drug Discovery: Evaluate the effect of therapeutic compounds on creatine metabolism.

-

Disease Modeling: Investigate alterations in creatine biosynthesis in various disease models.

-

Internal Standard: this compound can be used as an internal standard for the accurate quantification of endogenous glycocyamine.[1]

Creatine Biosynthesis Pathway

The synthesis of creatine is a two-step process primarily involving the kidneys and the liver.

-

Step 1 (Kidney): Arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, producing guanidinoacetate (glycocyamine) and ornithine.[2]

-

Step 2 (Liver): Guanidinoacetate N-methyltransferase (GAMT) methylates glycocyamine, using S-adenosylmethionine (SAM) as a methyl donor, to form creatine and S-adenosylhomocysteine (SAH).[2]

Creatine is then transported via the bloodstream to tissues with high energy requirements.

References